REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[S:3]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13]([NH2:16])(=[O:15])=[O:14])(=[O:5])=[O:4].C(N=[C:23]=[O:24])CCC.C(Cl)(Cl)=O>C1N2CCN(CC2)C1>[CH3:1][N:2]([CH3:17])[S:3]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13]([N:16]=[C:23]=[O:24])(=[O:15])=[O:14])(=[O:5])=[O:4]
|
Name
|
product
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)CC1=C(C=CC=C1)S(=O)(=O)N)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Name
|
xylenes
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
C1CN2CCN1CC2
|
Name
|
liquid
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature between 125° and 136°
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
filtered under a nitrogen atmosphere
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 60°-70° in vacuo
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)CC1=C(C=CC=C1)S(=O)(=O)N=C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |